1,2-Di(pyridin-4-yl)ethyne, also known as 4,4'-diethynylpyridine, finds application in scientific research primarily in the field of metal-organic frameworks (MOFs). MOFs are a class of crystalline materials with a highly porous structure formed by organic linkers connecting metal ions or clusters. 1,2-Di(pyridin-4-yl)ethyne acts as a linker molecule due to the presence of the pyridyl groups (containing nitrogen) on either end of the molecule and the ethyne unit (a carbon-carbon triple bond) in the center []. The pyridyl groups can coordinate with metal ions, while the rigid ethyne unit helps maintain the framework's stability and porosity [].
Studies have shown that 1,2-Di(pyridin-4-yl)ethyne can be used to construct various MOF structures with potential applications in gas storage, separation, and catalysis [, ]. The presence of the nitrogen atoms in the pyridyl groups can also introduce specific functionalities to the MOF, making it suitable for selective adsorption of certain gases or molecules [].
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1,2-Di(pyridin-4-yl)ethyne is an organic compound characterized by its molecular formula . It features two pyridine rings linked by an ethyne (acetylene) group, resulting in a structure that is both rigid and planar. This compound is typically a colorless to light yellow solid with a distinct aromatic odor, making it notable in various chemical and material science applications. Its ability to function as a bidentate ligand has garnered interest in the synthesis of metal-organic frameworks (MOFs) and other coordination complexes .
The products formed from reactions involving 1,2-Di(pyridin-4-yl)ethyne depend on the specific conditions and reagents used. For example, in the formation of MOFs, this compound coordinates with metal ions to create complex structures .
While specific biological activity data for 1,2-Di(pyridin-4-yl)ethyne is limited, its structural characteristics suggest potential interactions with biological systems. The compound's ability to form stable complexes with metal ions may imply some relevance in medicinal chemistry or biochemistry, although further studies are necessary to elucidate any direct biological effects .
1,2-Di(pyridin-4-yl)ethyne can be synthesized through a palladium-catalyzed one-pot reaction. The typical procedure involves the reaction of 4-bromopyridine hydrochloride with 2-methyl-but-3-yn-2-ol in a two-phase system consisting of toluene and aqueous sodium hydroxide. This method has been reported to yield the compound with an efficiency of approximately 86% .
While specific industrial methods for producing 1,2-Di(pyridin-4-yl)ethyne are not extensively documented, similar palladium-catalyzed coupling reactions are commonly employed. The scalability of these methods makes them suitable for industrial applications .
1,2-Di(pyridin-4-yl)ethyne has several notable applications:
1,2-Di(pyridin-4-yl)ethyne stands out due to the specific positioning of its pyridine rings. This arrangement provides distinct coordination chemistry and stability within metal-organic frameworks compared to its analogs. Its unique structural attributes make it particularly valuable for applications requiring specific properties in MOF synthesis .